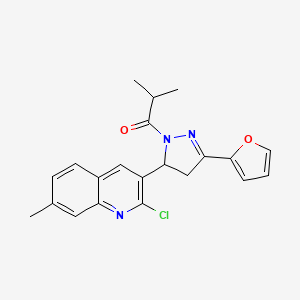![molecular formula C17H15ClO5 B2783624 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde CAS No. 928711-60-8](/img/structure/B2783624.png)
4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole ring, a chloro group, an ethoxy group, and an aldehyde group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde typically involves multiple steps, starting with the preparation of the benzodioxole core One common method is the reaction of 6-chloro-1,3-benzodioxol-5-ol with methanol in the presence of an acid catalyst to form the methoxy derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde is studied for its potential biological activities. It may serve as a precursor for bioactive compounds with therapeutic properties.
Medicine: The compound's derivatives are explored for their medicinal properties, including potential anticancer and anti-inflammatory activities. Research is ongoing to develop new drugs based on this chemical structure.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness: 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5/c1-2-20-15-5-11(8-19)3-4-14(15)21-9-12-6-16-17(7-13(12)18)23-10-22-16/h3-8H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAMAEFHXXYLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC3=C(C=C2Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2783544.png)
![2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2783545.png)
![N-(4-ethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2783546.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2783548.png)
![1-(3,4-dimethylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2783552.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2783559.png)

![2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2783564.png)
